3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one
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Overview
Description
3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one is a synthetic organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-((4-nitrophenyl)methoxy)benzaldehyde with indolin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often yield amine derivatives or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other nucleophiles. Common reagents for these reactions include halides and other nucleophilic species.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for the development of antiviral and anticancer drugs.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
The compound 3-((3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)methylene)indolin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanism of action.
Chemical Structure
The compound can be represented structurally as follows:
It features an indolinone core with methoxy and nitrophenyl substituents, which are believed to contribute to its biological activity.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.
- In vitro Studies : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 μg/mL. Additionally, it showed effectiveness against certain fungi, indicating a broad-spectrum antimicrobial potential .
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Bacillus subtilis | 1.0 |
Candida albicans | 1.5 |
2. Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In studies involving various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), the compound exhibited cytotoxic effects with IC50 values ranging from 8 to 15 μM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 10 |
A549 | 12 |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, the compound has shown anti-inflammatory properties.
- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential therapeutic application in inflammatory diseases .
Case Studies
Several case studies have been documented regarding the use of this compound in experimental settings:
- Study on Antimicrobial Resistance : A study highlighted the efficacy of this compound in overcoming resistance in Staphylococcus aureus strains that were resistant to common antibiotics. The compound's ability to synergize with existing antibiotics was noted, potentially offering new avenues for treatment .
- Cancer Therapy Research : In a preclinical trial, this compound was tested in combination with standard chemotherapy agents in animal models of cancer. The results indicated enhanced tumor suppression compared to monotherapy, suggesting that it may serve as an adjunct therapy .
Properties
IUPAC Name |
(3Z)-3-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-29-22-13-16(12-19-18-4-2-3-5-20(18)24-23(19)26)8-11-21(22)30-14-15-6-9-17(10-7-15)25(27)28/h2-13H,14H2,1H3,(H,24,26)/b19-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAHGGUJLGWAGJ-UNOMPAQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.